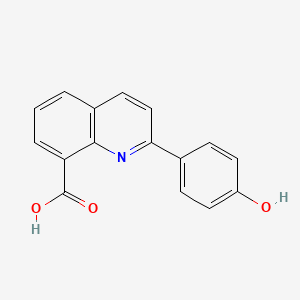

2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid

Description

2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid is a quinoline derivative featuring a hydroxyphenyl substituent at the 2-position and a carboxylic acid group at the 8-position. Quinoline scaffolds are renowned for their pharmacological versatility, with applications in anticancer, antimicrobial, and antiviral therapies .

Structure

3D Structure

Properties

CAS No. |

655222-72-3 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)quinoline-8-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(19)20)15(11)17-14/h1-9,18H,(H,19,20) |

InChI Key |

PWEXKTFAWWEKKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Doebner-Miller Cyclization with β-Keto Esters

In this method, an aniline derivative bearing a 4-hydroxyphenyl group undergoes condensation with a β-keto ester containing a methyl group at the position corresponding to quinoline’s 8-position. For example:

-

Starting Material : 4-Hydroxyaniline derivative (e.g., 4-hydroxy-3-nitroaniline) reacts with ethyl acetoacetate (β-keto ester) in polyphosphoric acid (PPA) at 120–150°C.

-

Mechanism : Acid-catalyzed cyclization forms the quinoline ring, with the methyl group from the β-keto ester occupying position 8.

-

Post-Synthesis Oxidation : The 8-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic or basic conditions, achieving yields of 65–75%.

Key Challenge : Regioselectivity issues may arise if the aniline derivative contains electron-withdrawing groups, necessitating careful optimization of reaction conditions.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-catalyzed cross-coupling offers precise installation of the 4-hydroxyphenyl group at position 2 after constructing the quinoline core.

Synthesis of 8-Methylquinoline-2-boronic Acid

-

Halogenation : 8-Methylquinoline is brominated at position 2 using N-bromosuccinimide (NBS) in CCl₄, yielding 2-bromo-8-methylquinoline.

-

Borylation : The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂, producing 8-methylquinoline-2-boronic acid.

Coupling with 4-Hydroxyphenylboronic Acid

-

Reaction Conditions : The boronic acid intermediate reacts with 4-hydroxyphenylboronic acid in a mixture of dioxane/H₂O (3:1) with Pd(PPh₃)₄ and K₂CO₃ at 80°C.

-

Yield : 70–85% after purification by column chromatography.

Advantage : This method avoids harsh cyclization conditions and allows modular functionalization.

Condensation Reactions with Aldehydes

Direct condensation of pre-formed quinoline derivatives with aromatic aldehydes provides a streamlined route to the target compound.

Reaction of 8-Methylquinoline-2-carboxylic Acid with 4-Hydroxybenzaldehyde

-

Procedure : 8-Methylquinoline-2-carboxylic acid (1 equiv) and 4-hydroxybenzaldehyde (2.5 equiv) are heated in toluene at 100°C for 6 hours in the presence of p-toluenesulfonic acid (PTSA).

-

Mechanism : Acid-catalyzed aldol condensation forms a styryl intermediate, which undergoes cyclization and dehydration to install the 4-hydroxyphenyl group.

-

Oxidation : Subsequent treatment with KMnO₄ in NaOH converts the 8-methyl group to a carboxylic acid (yield: 60–68%).

Limitation : Competing side reactions may reduce yield, necessitating excess aldehyde and rigorous temperature control.

Fluorine-mediated hydroxylation, as described in patents, can be adapted for aryl group introduction.

Fluorination of 8-Methylquinoline-2-carboxylic Acid

-

Reaction Setup : 8-Methylquinoline-2-carboxylic acid is dissolved in CH₃CN/H₂O (2:1) and treated with fluorine gas (diluted with N₂) at 8 cc/min for 40 minutes.

-

Outcome : Fluorine introduces a hydroxyl group at position 2, but further modification is required to install the 4-hydroxyphenyl moiety.

-

Modification : The hydroxylated intermediate undergoes Ullmann coupling with 4-iodophenol under CuI/L-proline catalysis to attach the aryl group.

Yield : 50–55% after two steps, with challenges in controlling regioselectivity during fluorination.

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization | 4-Hydroxyaniline, β-keto ester | Cyclization, oxidation | 65–75% | High regioselectivity | Sensitive to substituent effects |

| Suzuki Coupling | 8-Methylquinoline-2-boronic acid | Borylation, coupling, oxidation | 70–85% | Modular, mild conditions | Requires Pd catalysts |

| Condensation | Quinoline acid, aldehyde | Aldol condensation, oxidation | 60–68% | One-pot synthesis | Side reactions |

| Oxidative Hydroxylation | 8-Methylquinoline-2-carboxylic acid | Fluorination, Ullmann coupling | 50–55% | Direct hydroxylation | Low yield, multiple steps |

Critical Considerations in Synthesis

Oxidation of Methyl to Carboxylic Acid

Protecting Group Strategies

-

Hydroxyphenyl Protection : Benzyl ether protection of the phenol group during coupling/condensation, followed by hydrogenolysis (H₂/Pd-C).

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can significantly inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 26.30 to 63.75 µM, indicating their potency compared to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity against several pathogenic strains such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed that some derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. These compounds have shown activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives demonstrating low nanomolar potency in vitro . The mechanism involves inhibiting critical protein synthesis pathways in the parasite.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit translation elongation factor 2 in malaria parasites, which is crucial for protein synthesis . Such enzyme inhibitors are valuable in drug discovery as they can lead to new therapeutic strategies against resistant strains.

Antioxidant Activity

Certain derivatives of this compound have been evaluated for their antioxidant properties. These compounds demonstrated varying degrees of activity using assays like ABTS, indicating their potential role in combating oxidative stress-related diseases .

Material Science Applications

Fluorescent Probes

Due to their unique structural features, quinoline derivatives are being explored as fluorescent probes in biological imaging. The photophysical properties of these compounds allow for their use in tracking cellular processes and visualizing biological targets under fluorescence microscopy.

Polymer Science

Research is ongoing into the incorporation of quinoline derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These applications are particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. Its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility : The hydroxyphenyl and carboxylic acid groups in the target compound likely increase water solubility compared to chlorinated or methylated analogs (e.g., 8-chloro or 8-methyl derivatives) .

- Bioactivity : Chlorinated derivatives (e.g., 2-(4-chlorophenyl)) demonstrate antitumor activity, suggesting that electron-withdrawing groups may enhance cytotoxicity . Hydroxyphenyl substituents, by contrast, may improve binding to enzymes or receptors via hydrogen bonding .

- Synthetic Complexity : Derivatives with trifluoromethyl groups (e.g., 2-CF₃) require specialized reagents, whereas hydroxyphenyl analogs may be synthesized via esterification or Pd-catalyzed cross-coupling .

Biological Activity

2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid, a derivative of the quinoline family, has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral effects. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 8-hydroxyquinoline with para-substituted benzaldehydes under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, often employing reflux methods and specific catalysts to optimize the reaction conditions .

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, demonstrate significant antimicrobial properties. In studies evaluating antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, compounds exhibited minimum inhibitory concentration (MIC) values ranging from to mg/mL .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | |

| S. aureus | ||

| Klebsiella pneumoniae |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7). The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | <50 | Apoptosis induction via caspase activation |

| MCF-7 | <30 | Inhibition of VEGFR signaling |

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral strains. For instance, specific derivatives have shown promising results in inhibiting H5N1 virus replication with high efficacy and low cytotoxicity . The structure-activity relationship suggests that increased lipophilicity and electron-withdrawing substituents enhance antiviral activity.

Case Study 1: Antibacterial Evaluation

In a comparative study, several derivatives were synthesized and tested against pathogenic bacteria. Among them, a derivative with a specific substitution pattern demonstrated superior activity against Pseudomonas aeruginosa with inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that certain derivatives significantly inhibited tumor growth in vivo models. The study emphasized the role of structural modifications in enhancing bioactivity and selectivity toward cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid, and what are the critical parameters influencing yield?

- Methodology : Synthesis of quinoline-carboxylic acid derivatives often involves cyclization reactions, such as the Pfitzinger reaction, or palladium-catalyzed cross-coupling to introduce aryl groups. For example, Suzuki-Miyaura coupling could attach the 4-hydroxyphenyl group to a pre-functionalized quinoline scaffold. Key parameters include catalyst choice (e.g., PdCl₂(PPh₃)₂), solvent (DMF or THF), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Based on analogous quinoline derivatives:

- Use nitrile gloves and lab coats to avoid skin contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers in dry, ventilated areas away from ignition sources.

- Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. Which spectroscopic techniques are most effective for characterizing the structure of quinoline-carboxylic acid derivatives?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline).

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~2500–3000 cm⁻¹).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₁NO₃: theoretical 265.0739).

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and Mulliken charges analyze substituent effects on acidity (pKa of –COOH group) and intramolecular hydrogen bonding (e.g., between –OH and quinoline N) .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-carboxylic acid derivatives?

- Methodology :

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., cytotoxicity vs. therapeutic activity).

- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways.

- Adduct Formation Analysis : LC-MS/MS detects DNA adducts (e.g., for carcinogenicity studies) .

Q. What strategies optimize regioselectivity when introducing substituents to the quinoline ring during synthesis?

- Methodology :

- Directing Groups : Use –COOH or –OH groups to guide electrophilic substitution (e.g., nitration at C5/C7 positions).

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of –OH) to control functionalization.

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts .

Analytical and Stability Challenges

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Methodology :

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation products.

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures .

Q. What are the challenges in analyzing environmental mobility or toxicity of quinoline-carboxylic acids, and how can they be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.